(4-Formyl-2-methoxyphenyl)boronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. wikipedia.org These compounds are of paramount importance in modern organic synthesis, primarily serving as key building blocks. researchgate.netaablocks.com Their stability, moderate reactivity, and generally low toxicity make them attractive for a wide range of chemical transformations. researchgate.netnih.gov

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. wikipedia.orgnih.gov This reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemicalbook.com Beyond C-C bond formation, arylboronic acids are also employed in the construction of carbon-heteroatom bonds, such as carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, through reactions like the Chan-Lam coupling. wikipedia.orgnih.gov Their versatility extends to other transformations including oxidations, reductions, and additions to unsaturated systems. bohrium.comresearchgate.net The development of new catalytic systems continues to expand the scope of reactions involving these crucial intermediates. rsc.orgacs.org

Overview of the Research Landscape for (4-Formyl-2-methoxyphenyl)boronic Acid

The research landscape for this compound, while more specialized than that of simpler arylboronic acids, is centered on its utility as a multifunctional building block. The presence of three distinct functional groups on the aromatic ring allows for sequential and site-selective reactions, a highly desirable feature in multistep synthesis.

Commercially available from various suppliers, this compound is primarily utilized in research and development settings. sigmaaldrich.comchemcd.com Studies involving methoxyphenyl boronic acids have provided insights into their reactivity. For instance, research on the Rieche formylation of methoxyphenyl boronic acids has demonstrated that the position of the methoxy (B1213986) group influences the regioselectivity of electrophilic substitution, a key consideration for the synthetic applications of this compound. uniroma1.it The compound is recognized for its role in Suzuki-Miyaura cross-coupling reactions, where it serves to introduce the formyl- and methoxy-substituted phenyl moiety into more complex molecular architectures. chemimpex.com

Strategic Positioning of the Compound in Organic Synthesis and Medicinal Chemistry

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid moiety is the primary reactive site for cross-coupling reactions. The formyl group (an aldehyde) serves as a versatile synthetic handle for a plethora of subsequent transformations, including:

Reductive amination to form amines.

Oxidation to a carboxylic acid.

Wittig reactions to form alkenes.

Aldol and other condensation reactions.

The methoxy group, an electron-donating group, activates the aromatic ring, influencing the reactivity of the boronic acid in cross-coupling reactions and directing further electrophilic aromatic substitutions. uniroma1.it This combination of functionalities makes the compound a key intermediate in the synthesis of targeted compounds with potential applications in medicinal chemistry and materials science. chemimpex.com For example, it is a building block for creating complex, biologically active molecules where the substituted phenyl ring is a crucial pharmacophore. nih.govchemimpex.com The ability to introduce this specific arrangement of functional groups in a single step is a significant advantage in designing efficient synthetic routes.

Scope and Research Objectives

The primary objective of this article is to provide a comprehensive overview of this compound based on current scientific literature. The scope is strictly focused on its chemical properties and applications in a research context. This includes:

Its role as a synthetic intermediate.

Its strategic application in building complex molecules.

Its utility derived from its unique trifunctional nature.

This article aims to serve as an authoritative resource for researchers in organic synthesis and medicinal chemistry who are interested in the applications of highly functionalized arylboronic acids.

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.govchemcd.com

| Property | Value |

| CAS Number | 1028479-47-1 |

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 2: Related Methoxyphenylboronic Acid Isomers Data sourced from PubChem and other chemical databases. chemicalbook.comscbt.comnih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Formyl-4-methoxyphenylboronic acid | 139962-95-1 | C₈H₉BO₄ | 179.97 | 166-170 |

| 2-Methoxyphenylboronic acid | 5720-06-9 | C₇H₉BO₃ | 151.96 | 105-108 |

| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-208 |

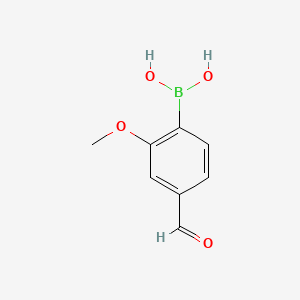

Structure

2D Structure

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECZCKVUFXDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726920 | |

| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028479-47-1 | |

| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Formyl 2 Methoxyphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(4-Formyl-2-methoxyphenyl)boronic acid is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, a versatile method for the formation of carbon-carbon bonds. libretexts.org The general transformation involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com The reaction proceeds through a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Comprehensive Mechanistic Studies of Suzuki-Miyaura Coupling for Arylboronic Acids

The Suzuki-Miyaura coupling has been the subject of extensive mechanistic investigation, providing a detailed understanding of the catalytic cycle. libretexts.orgyoutube.com While specific studies on this compound are not extensively documented, its reactivity can be inferred from the general mechanism and studies on similarly substituted arylboronic acids. beilstein-journals.orgnih.gov

The choice of ligand on the palladium catalyst is also crucial. Electron-rich and bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition step. libretexts.org

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium center. libretexts.org This process is base-mediated and two primary pathways have been proposed: the boronate pathway and the oxo-palladium pathway.

Boronate Pathway: The base activates the boronic acid by converting it into a more nucleophilic boronate species (R-B(OH)₃⁻). This boronate then reacts with the Pd(II)-halide complex. youtube.com

Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex. This complex then undergoes ligand exchange with the neutral boronic acid. youtube.com

The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates. youtube.com For ortho-substituted phenylboronic acids, such as this compound, the presence of the ortho-methoxy group can have a significant impact. Studies on ortho-methoxyphenylboronic acid suggest the possibility of chelation of the oxygen atom to the palladium center, which could influence the geometry of the transition state and the selectivity of the reaction. beilstein-journals.orgnih.gov This chelation effect could favor a specific transmetalation pathway. beilstein-journals.orgnih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated. libretexts.org This step is generally facile and is promoted by bulky ligands on the palladium. libretexts.org The stereochemistry of the coupling partners is typically retained during this step.

Influence of Ligand and Catalyst Design on Reactivity and Selectivity

The design of the palladium catalyst and its associated ligands is paramount in controlling the reactivity and selectivity of the Suzuki-Miyaura coupling. The electronic and steric properties of the ligands play a critical role in each step of the catalytic cycle.

| Ligand Property | Influence on Catalytic Cycle |

| Electron-donating | Facilitates oxidative addition. |

| Bulky | Promotes reductive elimination and can prevent catalyst deactivation. |

| Chelating | Can enhance catalyst stability and influence regioselectivity. |

For a substrate like this compound, the choice of ligand can be particularly important. The presence of the ortho-methoxy group introduces steric bulk and a potential coordinating site. A bulky ligand on the palladium could lead to increased steric hindrance, potentially slowing down the reaction. Conversely, a less bulky ligand might allow for the beneficial chelation effect of the methoxy (B1213986) group to play a more significant role. beilstein-journals.orgnih.gov

Role of Base in Catalytic Cycles and Side Reactions

The base is an essential component of the Suzuki-Miyaura reaction, playing multiple roles throughout the catalytic cycle. youtube.com Its primary function is to facilitate the transmetalation step by activating either the boronic acid or the palladium complex. youtube.com Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). youtube.com

Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be minimized by performing the reaction under an inert atmosphere.

Regio- and Stereoselectivity in Cross-Coupling Processes

The regioselectivity of cross-coupling reactions involving di- or polyhalogenated substrates is a critical aspect, often dictated by the electronic and steric environment of the carbon-halogen bonds. In the context of this compound, its coupling with such electrophiles would be influenced by the nature of the catalyst and the inherent reactivity of the positions on the coupling partner. For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4-position due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com This inherent reactivity of the electrophile is a primary determinant of the regiochemical outcome.

Similarly, studies on 2,4-dibromopyridine (B189624) have shown that regioselective Suzuki coupling with various arylboronic acids occurs at the 2-position. researchgate.net The electrophilic character of both carbon-bromine bonds plays a role, with their relative reactivity being similar to that in the corresponding monobromopyridines. researchgate.net The choice of palladium catalyst and ligands can also tune the regioselectivity. For example, in the coupling of 2,6-dichloronicotinic acid, the carboxylic acid anion moiety can act as a tunable directing group, leading to selective substitution at either the 2- or 6-position depending on the reaction conditions. nih.gov

Stereoselectivity becomes a key consideration when the coupling partners can exist as stereoisomers. In Suzuki-Miyaura reactions of β-enamido triflates, the stereochemical outcome—retention or inversion of the double bond configuration—is dependent on the palladium catalyst's ligand. beilstein-journals.orgnih.gov For example, using Pd(PPh₃)₄ as a catalyst can lead to the retention of configuration, while other catalysts might result in a loss of stereoselectivity or even an inversion of configuration. beilstein-journals.orgnih.gov The mechanism for this involves the initial oxidative addition of the vinyl triflate to the palladium center, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. beilstein-journals.org The nature of the ligand influences the stability and geometry of the palladium intermediates, thereby dictating the stereochemical course of the reaction. beilstein-journals.orgnih.gov

Suppression of Undesirable Side Reactions (e.g., Protodeboronation, Homocoupling, Hydrolysis)

A significant challenge in Suzuki-Miyaura cross-coupling reactions is the occurrence of undesired side reactions, including protodeboronation, homocoupling, and hydrolysis of the boronic acid.

Protodeboronation , the protonolysis of the carbon-boron bond to replace it with a carbon-hydrogen bond, is a well-documented side reaction. wikipedia.org The susceptibility of a boronic acid to protodeboronation is influenced by reaction conditions, particularly pH, and the electronic nature of the organic substituent. wikipedia.org For highly electron-deficient arenes, protodeboronation can proceed via a transient aryl anionoid pathway. acs.org The presence of bulky phosphine ligands on the palladium catalyst can also accelerate protodeboronation. chemrxiv.org To mitigate this, strategies like using boronic acid derivatives such as MIDA boronate esters or organotrifluoroborates have been developed. wikipedia.org These act as "slow release" reservoirs of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions. wikipedia.org

Homocoupling of arylboronic acids to form symmetrical biaryls is another common side reaction. This process can be catalyzed by the palladium catalyst itself or by other reagents present in the reaction mixture. researchgate.net In some cases, homocoupling is observed as a competing reaction, especially when the reaction is exposed to air. researchgate.net The choice of catalyst and reaction conditions is crucial to minimize this pathway. For instance, some copper-catalyzed systems have been specifically designed to promote homocoupling, highlighting the importance of catalyst selection in directing the reaction towards the desired cross-coupling product. researchgate.net

Hydrolysis of boronic acids can also be a competing process, particularly for organotrifluoroborate salts which hydrolyze to the corresponding boronic acids. acs.org The rate of this hydrolysis needs to be carefully balanced with the rate of the catalytic turnover in the cross-coupling reaction to prevent the accumulation of the boronic acid, which could then lead to other side reactions like homocoupling or protodeboronation. acs.org The presence of electron-withdrawing groups on the arylboronic acid can influence its stability and susceptibility to hydrolysis. aablocks.com

Other Transition Metal-Catalyzed Transformations

Copper-Catalyzed Reactions Involving Arylboronic Acids (e.g., Azide, C-P Cross-Coupling)

Beyond palladium-catalyzed reactions, this compound can participate in various transformations catalyzed by other transition metals, notably copper. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis due to the low cost and toxicity of copper compared to palladium. rsc.org

A significant application is the copper(II)-catalyzed conversion of arylboronic acids to aryl azides , a reaction often referred to as the Chan-Lam coupling. nih.govorganic-chemistry.org This transformation is valuable for the synthesis of aryl azides, which are important building blocks, particularly for the construction of 1,2,3-triazoles via "click chemistry". organic-chemistry.org The reaction typically proceeds in protic solvents like water, methanol, or ethanol (B145695) and demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid. nih.govorganic-chemistry.org The mechanism is believed to involve transmetalation of the arylboronic acid with the copper(II) catalyst, coordination of the azide, and subsequent reductive elimination. organic-chemistry.org An advantage of this method is its compatibility with the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for one-pot sequential reactions. nih.gov

Copper-catalyzed C-P cross-coupling of arylboronic acids represents another important transformation, enabling the formation of carbon-phosphorus bonds, which are prevalent in ligands, organocatalysts, and biologically active molecules. While the specific use of this compound in this context is not extensively detailed in the provided results, the general methodology for copper-catalyzed C-P coupling with various arylboronic acids is established.

Ipso-Hydroxylation of Arylboronic Acids

Ipso-hydroxylation is a transformation where the boronic acid group is replaced by a hydroxyl group, providing a direct route to phenols. This reaction can be achieved using various oxidants and catalysts. While transition metal-free methods using strong oxidants like hydrogen peroxide or Oxone exist, they often require careful control to prevent over-oxidation of sensitive functional groups. nih.gov

Copper-catalyzed ipso-hydroxylation of arylboronic acids has been developed as a milder alternative. nih.gov These methods can operate at room temperature, though they may require a stoichiometric strong base. nih.gov The development of catalyst- and solvent-free methods for ipso-hydroxylation using reagents like sodium perborate (B1237305) in water offers a greener and highly efficient route to phenols. rsc.org DFT calculations suggest a nucleophilic reaction mechanism for these transformations. rsc.org The chemoselectivity of these methods is a key advantage; for instance, N-oxide mediated hydroxylation has shown excellent compatibility with a wide array of functional groups, including aldehydes, without causing their oxidation. nih.gov

Reactivity of the Formyl and Methoxy Moieties

Selective Transformations of the Aldehyde Group (e.g., Oxidation, Reduction)

The formyl group in this compound is susceptible to a variety of transformations, with oxidation and reduction being the most fundamental.

Oxidation of the aldehyde to a carboxylic acid can be achieved under various conditions. Aerobic oxidation, for instance, can be performed using a continuous flow microreactor with oxygen, and the selectivity can be enhanced by the synergistic use of a Mn(II) catalyst and various salts. researchgate.net Other methods include using iridium catalysts with air as the oxidant in water, or employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant like trichloroisocyanuric acid or in a copper-catalyzed aerobic system. organic-chemistry.org These methods are often highly chemoselective, allowing the oxidation of the aldehyde without affecting other functional groups, including the boronic acid moiety. organic-chemistry.org

Reduction of the aldehyde to an alcohol is also a common transformation. While specific examples for this compound are not detailed in the provided search results, general methods for aldehyde reduction are well-established and would be applicable. These typically involve the use of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The challenge in the context of this specific molecule would be to achieve selective reduction of the aldehyde without affecting the boronic acid group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric influences of its three distinct functional groups: the methoxy (-OCH₃), formyl (-CHO), and boronic acid [-B(OH)₂] moieties. The interplay between these substituents creates a nuanced reactivity landscape.

The methoxy group at the C2 position is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the formyl group at the C4 position is a deactivating group and a meta-director, withdrawing electron density from the ring. The boronic acid group is generally considered a weakly deactivating group but can be readily cleaved and replaced by an electrophile in a process known as ipso-substitution, particularly when positioned at an activated site on the ring. uniroma1.it

In the case of this compound, the positions ortho and para to the activating methoxy group are C1, C3, and C5. The positions meta to the deactivating formyl group are C3 and C5. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions, which are activated by the methoxy group and simultaneously positioned meta to the formyl group. The C1 position, while activated by the methoxy group, is also the site of the boronic acid group, making it susceptible to ipso-substitution.

Studies on the formylation of substituted methoxyphenyl boronic acids have shown that the nature and position of substituents significantly influence both yield and regioselectivity. uniroma1.it Electron-rich aryl boronic acids, for instance, tend to undergo regioselective ipso-substitution when the boronic acid is located at an activated position. uniroma1.it For this compound, the boronic acid at C1 is ortho to the activating methoxy group, suggesting a potential for ipso-formylation, although the existing formyl group would deactivate the ring towards this second formylation.

A plausible mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich positions of the aromatic ring. The directing effects of the substituents on this compound are summarized in the table below.

| Position | Influence of Methoxy (-OCH₃) at C2 | Influence of Formyl (-CHO) at C4 | Combined Effect | Predicted Outcome of Electrophilic Attack |

| C1 | ortho (activating) | meta (directing) | Activated, site of boronic acid | Potential for ipso-substitution |

| C3 | ortho (activating) | meta (directing) | Strongly activated | Favorable for substitution |

| C5 | para (activating) | ortho (deactivating) | Activated by -OCH₃, deactivated by -CHO | Favorable for substitution |

| C6 | meta (deactivating) | meta (directing) | Deactivated | Unfavorable for substitution |

Interplay and Compatibility between Boronic Acid, Formyl, and Methoxy Functionalities

The chemical behavior of this compound is governed by the intricate interplay and compatibility of its three functional groups under various reaction conditions. These groups can influence each other's reactivity, leading to unique chemical properties and potential for selective transformations.

Boronic Acid Group [-B(OH)₂]: This group is a Lewis acid, capable of forming reversible covalent bonds with diols and other Lewis bases. researchgate.netnih.gov This property is central to its role in cross-coupling reactions like the Suzuki-Miyaura coupling, where it acts as an organometallic nucleophile after transmetalation. nih.gov The Lewis acidity can be tuned by the electronic effects of the other substituents. The electron-donating methoxy group increases the electron density on the ring, which can slightly reduce the Lewis acidity of the boron atom compared to an unsubstituted phenylboronic acid. Conversely, the electron-withdrawing formyl group enhances the Lewis acidity.

Formyl Group (-CHO): The aldehyde functionality is an electrophilic center, susceptible to nucleophilic attack. It can participate in reactions such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions. The compatibility of these transformations with the boronic acid group is crucial. Generally, the boronic acid is stable under many conditions used to modify the formyl group. However, strongly basic or acidic conditions or certain reducing agents could potentially affect the C-B bond or the boronic acid itself.

Methoxy Group (-OCH₃): This ether linkage is generally stable under a wide range of reaction conditions. Its primary role is electronic, acting as a strong electron-donating group that activates the ring towards electrophilic substitution, as detailed in the previous section. uniroma1.it It also sterically hinders the adjacent C1 and C3 positions.

Compatibility in Reactions: The compatibility of these three groups allows for sequential and orthogonal chemical modifications. For example, the formyl group can be selectively derivatized via reductive amination or condensation reactions without disturbing the boronic acid, which can then be used in a subsequent Suzuki-Miyaura cross-coupling reaction. This versatility makes this compound a valuable building block in multi-step organic synthesis. Research has demonstrated that formyl-substituted phenylboronic acids are viable substrates in various reactions, indicating the compatibility of these functionalities. researchgate.net

| Functional Group | Key Reactivity | Influence of Other Groups | Compatibility Notes |

| Boronic Acid | Lewis acid; Suzuki coupling | Lewis acidity modulated by -OCH₃ and -CHO | Stable under many conditions for formyl group modification; can be sensitive to strong acids/bases. |

| Formyl | Electrophilic; Nucleophilic addition | Reactivity influenced by ring electronics | Can be selectively transformed in the presence of the boronic acid and methoxy groups. |

| Methoxy | Electron-donating; Steric hindrance | Generally unreactive | Stable under most conditions used for boronic acid and formyl group reactions. |

Boroxine (B1236090) Formation and Hydrolytic Stability

Boronic acids can undergo a reversible dehydration reaction to form six-membered cyclic anhydrides known as boroxines. nih.govnih.gov This process involves the condensation of three boronic acid molecules to yield one boroxine molecule and three molecules of water. researchgate.net The equilibrium between the boronic acid monomer and the boroxine trimer is a critical aspect of the compound's stability and reactivity.

Boroxine Formation: The formation of a boroxine from this compound is influenced by several factors, including solvent, temperature, and the electronic nature of the substituents on the phenyl ring. clockss.org The reaction is typically driven forward by the removal of water, for example, through azeotropic distillation or by using a drying agent. nih.gov The presence of an electron-donating group, such as the methoxy group at the C2 position, can promote boroxine formation. clockss.org Conversely, studies on various substituted phenylboronic acids have shown that formyl groups can impact the propensity for boroxine formation. researchgate.net

The general equilibrium for boroxine formation is: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O Where R = (4-Formyl-2-methoxyphenyl)

Hydrolytic Stability: Hydrolytic stability refers to the resistance of both the C-B bond and the boroxine ring to cleavage by water. Boroxines are generally susceptible to hydrolysis, readily converting back to the corresponding boronic acids in the presence of water. nih.govresearchgate.net This reversibility can be a limitation for applications in aqueous media. nih.gov

The hydrolytic stability of this compound and its corresponding boroxine is influenced by the substituents. The intramolecular environment created by the ortho-methoxy and para-formyl groups can affect the stability. Research into substituted phenylboronic acids indicates that electronic and steric factors play a significant role. researchgate.net While general trends suggest that boroxines are hydrolytically unstable, specific substitution patterns can enhance stability. For instance, steric hindrance around the boron center can impede the approach of water molecules, slowing down hydrolysis. Recent studies have even reported on water-stable boroxine structures derived from specific hydroxyphenylboronic acids, highlighting the profound impact of substitution on stability. nih.gov

| Compound | Process | Influencing Factors | General Outcome |

| This compound | Boroxine Formation (Dehydration) | Removal of water, temperature, electron-donating -OCH₃ group. nih.govclockss.org | Reversible formation of the corresponding boroxine. |

| Tris(4-formyl-2-methoxyphenyl)boroxine | Hydrolysis | Presence of water. | Reversible cleavage back to three molecules of the boronic acid. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Molecular Architectures

The compound's ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, makes it a cornerstone for the synthesis of complex molecular structures. The boronic acid moiety serves as the reactive handle for forming new carbon-carbon bonds, while the aldehyde function provides a site for subsequent chemical modifications.

The biaryl and heterobiaryl motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. (4-Formyl-2-methoxyphenyl)boronic acid is a key reagent for introducing a substituted phenyl ring to create these scaffolds. A notable application is in the synthesis of potent enzyme inhibitors.

Research Findings: In the development of epidermal growth factor receptor (EGFR) inhibitors, this compound has been successfully employed as a coupling partner in Suzuki reactions. ntnu.no Researchers synthesized a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogues, which are known to be effective kinase inhibitors.

In a specific example, the Suzuki coupling of a protected 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with this compound proceeded efficiently. ntnu.no The resulting heterobiaryl product, containing the intact formyl group, was then further modified. The aldehyde was subjected to reductive amination or reduction to the corresponding benzyl (B1604629) alcohol, allowing for the exploration of the structure-activity relationship (SAR) by introducing various substituents at the 4-position of the newly introduced aryl ring. researchgate.net This strategy highlights the utility of the formyl group as a synthetic handle for post-coupling diversification to optimize the biological activity of the target compounds. ntnu.noresearchgate.net

Table 1: Synthesis of EGFR Inhibitor Precursor

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref. |

|---|

Beyond biaryl systems, this compound is a precursor for more elaborate polycyclic and biologically relevant molecules. Its application extends to the synthesis of compounds designed to interact with biological targets, such as amyloid-β plaques implicated in Alzheimer's disease. nih.gov

Research Findings: A significant application involves the synthesis of a stilbene (B7821643) derivative intended for integration into liposomes for targeting amyloid-β pathology. nih.gov In this multi-step synthesis, this compound was coupled with (E)-4-(2-iodovinyl)phenol using a palladium catalyst. nih.gov

The reaction, detailed below, successfully formed the desired biaryl stilbene structure, (E)-4-(4-hydroxystyryl)-3-methoxybenzaldehyde. This molecule combines the structural features of the two reactants and serves as a crucial intermediate. The aldehyde group remains available for subsequent conjugation to other molecules, in this case, a linker for attachment to a liposome. nih.gov This work demonstrates the compound's role in building complex, functional molecules for diagnostic and therapeutic applications. nih.gov

Table 2: Suzuki Coupling for Amyloid-β Targeting Ligand Precursor

| Reactant A | Reactant B | Catalyst | Base | Solvent System | Product | Ref. |

|---|

Functionalization of Polymeric Materials

The reactivity of this compound is harnessed not only for discrete molecules but also for the modification and creation of advanced polymeric materials. Its functional groups allow it to be grafted onto polymer backbones or used as a cross-linker to form dynamic networks.

The compound can be covalently attached to pre-formed polymers to introduce boronic acid functionality. This process imparts new properties to the base polymer, such as the ability to form reversible bonds or respond to specific stimuli.

Research Findings: In one study, a hydrophilic copolymer, poly(poly(ethylene glycol) methyl ether acrylate-co-amino-propyl-methacrylamide) (Poly(PEGMEA-co-AMA)), was functionalized using this compound. researchgate.netnih.gov The amine groups on the copolymer backbone reacted with the aldehyde group of the boronic acid in an initial condensation step. Subsequent reduction with sodium borohydride (B1222165) formed stable secondary amine linkages, covalently attaching the boronic acid moiety to the polymer chain. researchgate.netnih.gov This synthetic route provides a method for creating copolymers decorated with boronic acid groups, which can then participate in further chemical transformations. researchgate.netnih.gov

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, leading to the formation of boronic esters. This dynamic nature is central to the field of dynamic covalent chemistry and the development of "smart" materials that can adapt to their environment. When incorporated into polymers, this compound moieties can act as cross-linkers to form responsive hydrogels.

Research Findings: The boronic acid groups attached to the copolymer described above can undergo dehydration to form boroxine (B1236090) structures, which act as dynamic covalent cross-links between polymer chains. researchgate.netnih.gov This cross-linking leads to the formation of a hydrogel. nih.gov This boroxine-based hydrogel was found to be stable across a wide pH range (pH 2 to 10). nih.gov Crucially, the hydrogel exhibited a reversible gel-sol transition, demonstrating its responsive character. nih.gov The dynamic nature of the boroxine cross-links allows the material to be disassembled and reassembled, a key property for applications in self-healing materials and drug delivery systems. researchgate.netnih.gov

Development of Specialized Reagents and Intermediates

The true synthetic power of this compound lies in its role as a bifunctional intermediate. The boronic acid and formyl groups represent orthogonal reactive sites, meaning one can be reacted selectively while the other remains intact for later use. This allows for the development of complex molecules through sequential, controlled chemical steps.

This strategic utility was demonstrated in the synthesis of EGFR inhibitors. ntnu.no First, the boronic acid group was consumed in a Suzuki coupling to build the core heterobiaryl scaffold. In this step, the formyl group acted as a stable spectator. Once the core was assembled, the formyl group was then utilized as the key reactive site for diversification via reductive amination. researchgate.net This sequential reaction strategy, enabled by the compound's bifunctionality, makes it a specialized and highly valuable intermediate. It allows synthetic chemists to build a library of related compounds from a common precursor, which is a powerful approach for optimizing the properties of drug candidates and other functional molecules. ntnu.no

Precursors for Biologically Active Molecules and Pharmaceutical Research

The utility of this compound in pharmaceutical research is primarily demonstrated through its role as a key intermediate in the synthesis of novel, biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of this application, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance. researchgate.netfujifilm.comfujifilm.com This reaction is widely employed to construct the core structures of various therapeutic agents. nih.govnih.gov

A prominent area of research involves the development of inhibitors for the BET (Bromodomain and Extra-Terminal) family of proteins, such as BRD4, which are considered crucial targets in the treatment of diseases like cancer and cardiac conditions. nih.govresearchgate.net Boronic acids are instrumental in synthesizing complex heterocyclic scaffolds, like dihydropyridopyrimidines, which have shown high selectivity for the BET family of bromodomains. nih.govnih.gov The synthesis often involves a coupling reaction where the boronic acid derivative is a key component for building the final molecular structure intended for therapeutic action. nih.gov The general strategy allows for the creation of libraries of compounds for biological screening by varying the boronic acid component. nih.gov

The formyl group on the phenyl ring adds another layer of synthetic utility. It can be used for subsequent reactions to build even more complex molecules. For instance, it can undergo reactions like condensation or reductive amination to attach other pharmacologically important moieties, further diversifying the potential drug candidates. This dual reactivity makes this compound a valuable tool in drug discovery programs aimed at creating novel therapeutics. chemimpex.com

Table 1: Synthesis of Bioactive Scaffolds via Suzuki-Miyaura Coupling

| Reaction Type | Reactants | Catalyst System | Product Class | Biological Relevance |

| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron Compound (e.g., this compound) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a base | Biaryl compounds, Heterocyclic structures | Core structures for various therapeutic agents |

| Suzuki-Miyaura Coupling | 3-Bromochromones, Arylboronic acids | Palladium(0) or Palladium(II) catalyst | Isoflavone analogues | Anticancer, Antioxidant, Estrogenic activity |

| Suzuki-Miyaura Coupling | Dihalogenated pyrimidines, Arylboronic acids | Palladium catalyst | Substituted pyrimidines | Scaffolds for medicinal chemistry |

Building Blocks for Functional Materials (e.g., Liquid Crystals)

In the realm of materials science, this compound and its isomers are recognized as valuable precursors for creating functional materials. A key application is in the development of liquid crystals. google.com Formylphenylboronic acids are explicitly cited as suitable precursors for liquid-crystalline compounds and can themselves act as components in liquid-crystalline mixtures. google.com The rigid phenyl ring structure combined with the potential for hydrogen bonding through the boronic acid group and dipole interactions from the formyl and methoxy (B1213986) groups are features that can induce or enhance liquid crystalline phases.

The synthesis of these materials often relies on the same versatile reactivity seen in pharmaceutical applications. The boronic acid moiety can be used in Suzuki coupling reactions to create extended, rigid molecular structures known as mesogens, which are the fundamental units of liquid crystals. The formyl group can be modified to introduce other functionalities or to link the mesogenic core to a polymer backbone.

Beyond liquid crystals, this compound serves as an intermediate in the creation of other advanced materials. chemimpex.com Its properties are suitable for developing sensors for specific biomolecules, which is a significant application in diagnostics and environmental monitoring. chemimpex.com Furthermore, it is used in bioconjugation, a process that allows researchers to attach biomolecules to surfaces or other molecules, which can enhance the efficacy of drug delivery systems. chemimpex.com

Table 2: Applications in Functional Material Synthesis

| Material Type | Synthetic Role of this compound | Key Reaction | Resulting Property |

| Liquid Crystals | Precursor for liquid-crystalline compounds; Component of liquid-crystal mixtures. google.com | Suzuki Coupling, Condensation Reactions | Formation of mesogenic structures |

| Advanced Polymers | Intermediate for creating complex polymer structures. chemimpex.com | Various coupling and polymerization reactions | Tailored electronic or optical properties |

| Biosensors | Building block for sensor molecules. chemimpex.com | Immobilization via chemical reaction | Specific detection of biomolecules |

| Bioconjugates | Linker for attaching biomolecules to surfaces or other molecules. chemimpex.com | Covalent bond formation | Enhanced drug delivery systems |

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms involving (4-Formyl-2-methoxyphenyl)boronic acid. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energetics, which are crucial for understanding and predicting chemical reactivity.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its behavior in cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be inferred from computational studies on analogous substituted phenylboronic acids. nih.govmdpi.com The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and its mechanism has been a subject of intense computational investigation. acs.orgacs.orgnih.gov

DFT calculations on the Suzuki-Miyaura reaction mechanism typically investigate the three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the electronic effects of the formyl (-CHO) and methoxy (B1213986) (-OCH3) groups are of paramount importance. The methoxy group is an electron-donating group, which can influence the electron density on the boronic acid moiety and the aromatic ring. Conversely, the formyl group is an electron-withdrawing group, which can modulate the reactivity of the compound.

Computational studies on similar systems have shown that the transmetalation step is often rate-determining. nih.gov The energy barrier for this step can be significantly influenced by the nature of the substituents on the phenylboronic acid. DFT calculations can model the transition state of the transmetalation process, providing insights into the geometry and energetics of the key intermediates. For this compound, theoretical studies would likely focus on how the interplay between the electron-donating methoxy group and the electron-withdrawing formyl group affects the stability of the palladium-boronate complex formed during transmetalation. acs.org

Furthermore, DFT studies can explore different mechanistic pathways, such as those involving monomeric or dimeric palladium species, and the role of the base and solvent in the reaction. nih.govmdpi.com The pKa of the boronic acid, which is influenced by its substituents, is another critical parameter that can be computationally estimated and correlated with reactivity. mdpi.comlodz.pl

Building upon the mechanistic insights from DFT calculations, the prediction of reactivity and selectivity profiles for this compound becomes possible. The presence of two different functional groups (formyl and methoxy) at specific positions on the phenyl ring introduces the potential for regioselectivity in certain reactions.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the methoxy (ortho-, para-directing) and formyl (meta-directing) groups would lead to a complex reactivity pattern. Quantum chemical calculations can predict the most likely sites for electrophilic attack by calculating the distribution of electron density and the energies of the possible intermediates. Studies on the formylation of methoxyphenyl boronic acids have shown that the position of the methoxy group influences the regioselectivity of the reaction, a phenomenon that can be rationalized through computational analysis of the reaction intermediates. uniroma1.it

Molecular Modeling of Compound Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with each other. For this compound, these methods are particularly valuable for understanding its interactions with catalysts in synthetic systems and with biological macromolecules to predict potential therapeutic activities.

In metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, the interaction between the boronic acid and the metal catalyst is fundamental to the reaction's success. acs.orgnih.gov Molecular modeling can provide a detailed picture of these interactions. For this compound, the methoxy group at the ortho position can play a significant role in the interaction with the palladium center.

Computational studies on ortho-substituted phenylboronic acids have suggested the possibility of a chelating effect, where the oxygen atom of the methoxy group coordinates to the palladium atom. beilstein-journals.org This interaction can stabilize the transition state and influence the selectivity of the reaction. Molecular modeling can be used to calculate the binding energy of such a chelated intermediate and compare it with non-chelated analogues, thereby assessing the likelihood and impact of this interaction.

The general steps in a palladium-catalyzed cross-coupling reaction that can be modeled include the formation of the pre-transmetalation complex, the transmetalation step itself, and the subsequent steps leading to the final product. By simulating these steps, it is possible to understand how the specific substituents of this compound affect the geometry and stability of the various palladium complexes involved in the catalytic cycle. nih.govacs.org

| Interaction Type | Description | Potential Impact on Reactivity |

| Ortho-Methoxy Chelation | The oxygen of the ortho-methoxy group may coordinate to the palladium center of the catalyst. | Can stabilize the transition state, potentially increasing the reaction rate and influencing selectivity. beilstein-journals.org |

| Electronic Effects | The electron-donating methoxy group and electron-withdrawing formyl group alter the electron density of the aromatic ring and the boronic acid moiety. | Influences the nucleophilicity of the boronic acid, affecting the rate of transmetalation. |

| Steric Hindrance | The substituents on the phenyl ring can sterically interact with the ligands on the palladium catalyst. | May affect the ease of approach of the boronic acid to the catalyst, potentially hindering the reaction. |

This table provides a generalized overview of potential ligand-catalyst interactions based on studies of similar substituted phenylboronic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a protein target. The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. physchemres.orgmdpi.commdpi.com

While direct molecular docking studies of this compound with the COX-2 receptor are not prominently reported, studies on structurally related compounds provide valuable insights. For example, a molecular docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin (B372448) (which is structurally similar to the parent aldehyde of the boronic acid), has been performed against the COX-2 receptor (PDB ID: 6COX). beilstein-journals.org The results of this study indicated that the derivative exhibited a lower binding energy compared to its precursor, vanillin, suggesting a potentially higher anti-inflammatory activity. beilstein-journals.org

In a hypothetical docking study of this compound with the COX-2 active site, the boronic acid group could potentially form interactions with key amino acid residues. Boronic acids are known to form covalent bonds with serine residues in the active sites of some enzymes. nih.govsigmaaldrich.com In COX-2, the key serine residue (Ser530) is a site of acetylation by aspirin. It is plausible that the boronic acid moiety could interact with this or other polar residues in the active site, such as Arg120 or Tyr355. mdpi.com The formyl and methoxy groups would also contribute to the binding through hydrogen bonding and hydrophobic interactions within the active site pocket.

The predicted binding affinity, typically expressed as a docking score or binding energy, can be used to rank the potential of this compound as a COX-2 inhibitor relative to known drugs. mdpi.com

| Parameter | This compound (Hypothetical) | Reference Compound (e.g., Celecoxib) |

| Target Receptor | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |

| Potential Interacting Residues | Ser530, Arg120, Tyr355, Val523 | Ser530, Arg513, Phe518, Val523 |

| Predicted Binding Energy (kcal/mol) | To be determined by specific docking calculations. | Reported values are typically in the range of -8 to -12 kcal/mol. mdpi.com |

| Potential Interactions | Covalent interaction with Ser530, hydrogen bonds, hydrophobic interactions. | Hydrogen bonds, hydrophobic interactions, sulfonamide group interactions. |

This table presents a hypothetical comparison for illustrative purposes, based on the known interactions of other ligands with the COX-2 receptor.

Advanced Analytical Techniques for the Characterization and Reaction Monitoring of 4 Formyl 2 Methoxyphenyl Boronic Acid

The comprehensive characterization of (4-Formyl-2-methoxyphenyl)boronic acid, a key building block in organic synthesis, relies on a suite of advanced analytical techniques. These methods are indispensable for confirming its molecular structure, assessing its purity, and monitoring its behavior in chemical reactions.

Emerging Research Directions and Future Perspectives for 4 Formyl 2 Methoxyphenyl Boronic Acid Chemistry

Development of More Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For a compound like (4-Formyl-2-methoxyphenyl)boronic acid, the development of more sustainable and eco-friendly synthetic methods is a crucial area of future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Future research will likely focus on several key areas to improve the green credentials of this compound synthesis:

Catalytic C-H Borylation: Direct C-H borylation of 3-methoxybenzaldehyde represents a highly atom-economical route to this compound. While palladium and iridium catalysts are commonly used for such transformations, the development of catalysts based on more abundant and less toxic metals, or even metal-free catalytic systems, is a significant goal.

Sustainable Formylation Techniques: The introduction of the formyl group is another critical step. Traditional formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions often use hazardous reagents. wikipedia.org Future research will likely explore greener alternatives, such as catalytic carbonylation reactions using CO₂ as a C1 source or biocatalytic approaches. acs.org

Use of Greener Solvents: The replacement of conventional organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents, is a key aspect of green chemistry. The development of synthetic routes to this compound that are compatible with these solvents will be a significant step forward.

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or mechanochemistry, can reduce the energy consumption of the synthesis and potentially lead to faster reaction times and higher yields.

The table below summarizes potential green synthesis strategies for key transformations in the preparation of this compound.

| Transformation | Conventional Method | Potential Green Alternative |

| Borylation | Grignard reaction with trialkyl borates | Direct C-H borylation with a reusable catalyst |

| Formylation | Vilsmeier-Haack reaction | Catalytic carbonylation with CO₂ |

| Solvent | Anhydrous organic solvents | Water, bio-solvents, or solvent-free conditions |

| Energy Source | Conventional heating | Microwave, ultrasound, or mechanochemistry |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms is a promising future direction.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. acs.org For the synthesis of boronic acids, flow chemistry can facilitate the use of highly reactive intermediates and reagents in a safe and controlled manner. organic-chemistry.orgnih.gov For instance, the lithiation of an aryl halide followed by quenching with a borate (B1201080) ester, a common method for boronic acid synthesis, can be performed with greater safety and efficiency in a continuous flow reactor. nih.gov

Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions and molecules. nih.govsigmaaldrich.com By integrating the synthesis of this compound and its subsequent derivatization into an automated platform, it would be possible to rapidly screen a wide range of reaction conditions and generate libraries of novel compounds for various applications. This is particularly relevant for drug discovery, where high-throughput synthesis and screening are essential. synplechem.com

Key advantages of integrating this compound chemistry into flow and automated systems include:

Enhanced Safety: The handling of hazardous reagents and intermediates is minimized.

Improved Reproducibility: Precise control over reaction parameters leads to more consistent results.

Increased Efficiency: Reduced reaction times and higher throughput can be achieved.

Facilitated Scale-up: Scaling up a continuous process is often more straightforward than scaling up a batch reaction.

Exploration of Novel Catalytic Systems and Metal-Free Transformations

The development of novel catalytic systems is at the heart of modern organic synthesis. For reactions involving this compound, particularly Suzuki-Miyaura cross-coupling reactions, the exploration of new catalysts continues to be an active area of research. While palladium-based catalysts are highly effective, there is a continuous drive to develop catalysts with improved activity, stability, and substrate scope. acs.orgacs.orgorganic-chemistry.orgmdpi.com This includes the design of new ligands that can promote the challenging coupling of sterically hindered or electronically deactivated substrates.

A particularly exciting frontier is the development of metal-free transformations involving boronic acids. rsc.orgresearchgate.net The use of transition metals, while powerful, can lead to product contamination with trace metal impurities, which is a significant concern in the synthesis of pharmaceuticals and electronic materials. Metal-free coupling reactions offer an attractive alternative. Recent advances have shown that certain reactions of boronic acids can be promoted by organic catalysts or even proceed under catalyst-free conditions, often initiated by a base or through photoactivation. nih.govnih.gov

Future research in this area will likely focus on:

Developing catalysts based on Earth-abundant metals: Iron, copper, and nickel are attractive alternatives to precious metals like palladium.

Designing more efficient and robust ligands: This will expand the scope of cross-coupling reactions and allow for reactions to be performed under milder conditions.

Exploring photoredox catalysis: This emerging field uses light to drive chemical reactions and has shown great promise for the development of novel transformations of boronic acids.

Expanding the scope of metal-free C-C and C-X bond-forming reactions: This will provide a valuable toolkit for the synthesis of complex molecules without the need for transition metal catalysts.

Expanding the Scope of Functional Group Transformations and Derivatizations

The synthetic utility of this compound is directly related to the range of chemical transformations that its functional groups can undergo. The aldehyde and boronic acid moieties are both highly versatile and can be converted into a wide array of other functional groups. Expanding the repertoire of these transformations is a key area for future research.

The formyl group can be a gateway to a multitude of other functionalities. Beyond its use in imine and enamine formation, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a cyano group. It can also participate in a variety of C-C bond-forming reactions, such as aldol and Wittig reactions.

The boronic acid group is not only a key participant in Suzuki-Miyaura coupling but can also be transformed into other functional groups. For example, it can be converted to a hydroxyl group (Chan-Lam-Evans oxidation), an amino group (Chan-Lam-Evans amination), or a halogen. wikipedia.org

Future research will likely focus on developing novel methods for the selective transformation of one functional group in the presence of the other. For example, developing conditions for the chemoselective reduction of the aldehyde without affecting the boronic acid, or vice versa, would significantly enhance the synthetic utility of this building block. Furthermore, the development of one-pot, multi-step transformations that sequentially modify both functional groups would allow for the rapid construction of complex molecular architectures. core.ac.uk

The table below illustrates some of the potential functional group transformations of this compound.

| Starting Functional Group | Transformation | Product Functional Group |

| Formyl | Oxidation | Carboxylic Acid |

| Reduction | Alcohol | |

| Reductive Amination | Amine | |

| Wittig Reaction | Alkene | |

| Boronic Acid | Chan-Lam-Evans Oxidation | Phenol |

| Chan-Lam-Evans Amination | Aniline | |

| Halogenation | Aryl Halide | |

| Suzuki-Miyaura Coupling | Biaryl |

Advanced Material Design through Precisely Engineered Boronic Acid Linkages

The ability of boronic acids to form reversible covalent bonds with diols has made them valuable building blocks for the construction of advanced materials. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are two classes of porous crystalline materials that have garnered significant attention for their potential applications in gas storage, separation, catalysis, and sensing. alfa-chemistry.comtcichemicals.comnih.govlabinsights.nlrsc.orgresearchgate.netscispace.comnih.gov

This compound, with its two distinct functional groups, is an ideal candidate for the design of novel COFs and MOFs. The boronic acid moiety can serve as a linker to form the framework structure, while the formyl group can be used to introduce specific functionalities within the pores of the material. researchgate.netacs.org For example, the formyl group could be used to post-synthetically modify the framework with other molecules, or it could act as a catalytic site itself.

The reversible nature of the boronate ester linkage also allows for the design of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific analytes. acs.org This has led to the development of boronic acid-based sensors and drug delivery systems. acs.orgnih.govdntb.gov.uaelsevierpure.commdpi.com

Future research in this area will likely explore:

The synthesis of novel COFs and MOFs with unique topologies and pore environments: The specific geometry and electronic properties of this compound can be exploited to create materials with tailored properties.

The development of boronic acid-based materials for targeted drug delivery: The ability of boronic acids to bind to saccharides can be used to target cancer cells, which often overexpress certain glycoproteins.

The design of new sensors for the detection of biologically important molecules: The reversible binding of boronic acids to diols can be coupled with a signaling mechanism (e.g., fluorescence) to create highly sensitive and selective sensors.

The use of boronic acid-functionalized materials as catalysts: The Lewis acidic nature of the boron atom can be harnessed to catalyze a variety of organic reactions. nih.govresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-Formyl-2-methoxyphenyl)boronic acid, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated aromatic precursors. For example, a brominated 4-formyl-2-methoxybenzene derivative can react with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key variables include catalyst loading (e.g., Pd(dppf)Cl₂), base selection (e.g., KOAc), and solvent polarity (e.g., dioxane/water mixtures). Post-synthetic purification via recrystallization or column chromatography is critical to remove boronate ester byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Nuclear magnetic resonance (¹¹B NMR) is essential for confirming boronic acid identity, with typical δ values around 30–35 ppm. Infrared spectroscopy (IR) detects B-O stretches (~1350 cm⁻¹) and formyl C=O stretches (~1680 cm⁻¹). Computational methods (DFT) can model Lewis acidity, which is influenced by the electron-withdrawing formyl group and methoxy substituent .

Q. What are the common applications of this compound in cross-coupling reactions?

- It serves as a versatile building block in Suzuki-Miyaura couplings to synthesize biaryl structures. For example, coupling with aryl halides enables access to complex molecules for drug discovery (e.g., kinase inhibitors) or materials science (e.g., conjugated polymers). Reactivity is modulated by steric hindrance from the methoxy group and electronic effects of the formyl moiety .

Advanced Research Questions

Q. How do pH and solvent systems affect the binding kinetics of this compound with diols or glycoproteins?

- Binding to 1,2- or 1,3-diols (e.g., saccharides) occurs via reversible boronate ester formation, with kon values influenced by pH (optimal ~pH 7.4–8.5). Stopped-flow fluorescence studies show binding equilibria are reached within seconds for fructose (kon ~10³ M⁻¹s⁻¹) but slower for glucose due to stereoelectronic mismatches. Secondary interactions (e.g., hydrophobic effects from the methoxy group) can enhance selectivity for specific glycoproteins .

Q. What experimental strategies mitigate contradictory data in boronic acid-diol binding studies?

- Discrepancies in reported binding constants often arise from buffer composition (e.g., borate interference) or competing equilibria (e.g., boroxine formation). To resolve this:

- Use non-borate buffers (e.g., HEPES) to avoid false positives.

- Validate results with orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence anisotropy).

- Control humidity to prevent boronic acid self-condensation .

Q. How can this compound be integrated into stimuli-responsive polymers for biomedical applications?

- Copolymerization with acrylamide or styrene derivatives creates glucose-responsive hydrogels. The boronic acid moiety reversibly crosslinks polymers via diol interactions, enabling controlled drug release. Key parameters include monomer feed ratio, polymer molecular weight, and Lewis acidity (pKa ~8.5–9.0) to optimize swelling behavior under physiological conditions .

Q. What role does the formyl group play in enhancing the biological activity of boronic acid derivatives?

- The formyl group enables Schiff base formation with lysine residues in target proteins, enhancing covalent binding. For example, analogs of this compound exhibit IC50 values <1 µM against tubulin polymerization by mimicking combretastatin A-4’s binding mode. The boronic acid moiety further stabilizes interactions via hydrogen bonding with Thr179 in β-tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.